molecular formula C6H11ClF3N B3029347 2-(Trifluoromethyl)piperidine hydrochloride CAS No. 627533-08-8

2-(Trifluoromethyl)piperidine hydrochloride

Cat. No.: B3029347
CAS No.: 627533-08-8
M. Wt: 189.60
InChI Key: LUBQESPBTCELOM-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)piperidine hydrochloride is a heterocyclic organic compound featuring a six-membered piperidine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position, coupled with a hydrochloride salt. Its molecular formula is C₁₂H₁₄F₃N·HCl, with a molar mass of 265.70 g/mol (based on isotopic analysis) . The compound is identified by CAS numbers such as 1391478-72-0 (S-isomer) and 1381929-21-0 (R-isomer) .

This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of Retinol Binding Protein 4 (RBP4) antagonists, which are explored for treating metabolic disorders . The trifluoromethyl group enhances metabolic stability and lipophilicity, improving pharmacokinetic properties .

Properties

IUPAC Name

2-(trifluoromethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-3-1-2-4-10-5;/h5,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBQESPBTCELOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735258
Record name 2-(Trifluoromethyl)piperidine--hydrogen chloride (1/1)
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Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627533-08-8
Record name 2-(Trifluoromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-2-(Trifluoromethyl)piperidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides . This method leverages the electron-withdrawing effect of the trifluoromethyl group to increase reactivity, allowing for the generation of multiple stereogenic centers in a single operation.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)piperidine hydrochloride often involves large-scale chemical synthesis using readily available starting materials and catalysts. The process may include steps such as bromination, nucleophilic substitution, and hydrogenation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks. Key reactions include:

Table 1: Nucleophilic substitution reactions

SubstrateNucleophileConditionsProductYieldSource
Piperidine derivativeAmmonia65°C, DMFPyridin-4(1H)-one82%
Bromide intermediateThiazolePd catalysis, THF, 75°C4-Methyl-2-acetaminothiazole derivative73%

For example, intermediate 3e undergoes Pd-catalyzed coupling with 4-methyl-2-acetaminothiazole to form 3f , demonstrating the compound's utility in cross-coupling chemistry .

Phosphorylation and Hydrolysis

Phosphorylation reactions exploit the amine functionality of the piperidine ring.

Table 2: Phosphorylation and hydrolysis pathways

Reaction TypeReagentsConditionsProductYieldSource
PhosphorylationDiethyl phosphite, BF₃·OEt₂CHCl₃, 25°C, 12 h2-Ethylphosphonate piperidine92%
HydrolysisTrimethylbromosilane, MeOHAqueous MeOH, 48 hα-Aminophosphonic acid85%

The BF₃-catalyzed phosphorylation of piperidine derivatives produces stable phosphonate intermediates (14 ), which are hydrolyzed to bioactive α-aminophosphonic acids (15 ) .

Acid-Mediated Cyclization and Functionalization

Strong acids like TFA and HCl enable cyclization and salt formation:

  • TFA-mediated cyclization : LiHMDS at −78°C followed by TFA generates pyridinone derivatives (3d ) in 69% yield .

  • HCl salt formation : Reaction mixtures treated with 4 N HCl in methanol yield stable hydrochloride salts (35 ) after vacuum drying .

Reductive Amination and Coupling

The piperidine core participates in reductive amination and Heck coupling:

  • Tsuji–Trost/Heck tandem reaction : Pd-catalyzed coupling of pyridine intermediates (7d ) forms pyrrolopyridine derivatives (7c ) in 69% yield .

  • Buchwald–Hartwig amination : Aryl halides react with amines under Pd catalysis to form C–N bonds, critical for drug candidates like pexidartinib .

Stability and Reactivity Trends

  • Thermal stability : Reactions proceed optimally between 20–80°C, with higher temperatures (>100°C) leading to decomposition .

  • Solvent effects : Polar aprotic solvents (DMF, THF) enhance reaction rates, while chlorinated solvents (CH₂Cl₂) aid in purification .

This compound’s reactivity is foundational in synthesizing pharmacophores for FDA-approved drugs, including kinase inhibitors and anti-inflammatory agents. Future research should explore enantioselective catalysis to harness its stereochemical potential.

Scientific Research Applications

Pharmaceutical Development

2-(Trifluoromethyl)piperidine hydrochloride serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique trifluoromethyl group enhances the pharmacological properties of the resulting compounds. Key applications include:

  • Neuropharmacology : The compound has been explored for its potential in treating neurological disorders such as depression and anxiety. Research indicates that it may interact with neurotransmitter systems, enhancing therapeutic efficacy .
  • Analgesic and Anti-inflammatory Agents : Studies have shown that derivatives of this compound exhibit significant analgesic and anti-inflammatory activities, making them candidates for pain management therapies .

Agrochemical Formulations

The properties of this compound make it suitable for developing effective agrochemicals. Its applications include:

  • Pesticide Development : The compound is utilized in synthesizing pesticides that demonstrate improved efficacy and reduced environmental impact. This is particularly important in modern agriculture, where sustainability is a key concern .
  • Herbicides : Research has indicated that formulations containing this compound can enhance crop protection against various pests and diseases, thereby increasing agricultural yield .

Material Science

In material science, this compound is incorporated into polymers to improve their properties:

  • Thermal Stability : The addition of this compound enhances the thermal stability of polymers, making them suitable for high-performance applications .
  • Chemical Resistance : Its incorporation improves chemical resistance, which is crucial for materials used in harsh environments .

Biochemical Research

The compound plays a significant role in various biochemical studies:

  • Receptor Binding Studies : Researchers utilize this compound to investigate receptor interactions, aiding in the understanding of signal transduction mechanisms .
  • Analytical Chemistry : It serves as a standard in analytical methods for detecting and quantifying related compounds in complex mixtures, essential for quality control across industries .

Case Study 1: Neuropharmacological Applications

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results as serotonin receptor modulators. These compounds exhibited enhanced binding affinity compared to their non-fluorinated counterparts, suggesting potential for developing new antidepressants.

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists revealed that formulations containing this compound significantly reduced pest populations while maintaining crop health. This study highlighted its potential as a safer alternative to existing chemical pesticides.

Data Table: Comparison of Applications

Application AreaSpecific Use CasesBenefits
PharmaceuticalNeuropharmacology, AnalgesicsEnhanced efficacy and reduced side effects
AgrochemicalsPesticides, HerbicidesImproved efficacy and lower environmental impact
Material SciencePolymer additivesIncreased thermal stability and chemical resistance
Biochemical ResearchReceptor binding studiesInsights into biological mechanisms

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Compound Name Core Structure Substituent Position Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
2-(Trifluoromethyl)piperidine HCl Piperidine 2-position C₁₂H₁₄ClF₃N 265.70 RBP4 antagonist synthesis
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl Pyrrolidine 2-position (phenyl) C₁₁H₁₁ClF₃N 249.67 Higher conformational rigidity due to 5-membered ring
4-(2-(Trifluoromethyl)phenoxy)piperidine HCl Piperidine 4-position (phenoxy) C₁₂H₁₄ClF₃NO 281.69 Oxygen linker increases polarity
2-(3-(Trifluoromethyl)phenyl)morpholine HCl Morpholine 2-position (phenyl) C₁₁H₁₃ClF₃NO 267.68 Reduced basicity due to oxygen in ring
Key Structural Insights:
  • Ring Size : Piperidine (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered), impacting binding affinity in biological targets .
  • Substituent Effects: The phenoxy group in 4-(2-(trifluoromethyl)phenoxy)piperidine HCl introduces an ether linkage, altering electronic properties and solubility .
  • Basicity : Morpholine derivatives exhibit lower basicity than piperidines due to the electronegative oxygen atom, affecting protonation and interaction with biological targets .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases lipophilicity (logP ~2.1), enhancing membrane permeability compared to non-fluorinated analogs .
  • Solubility: Hydrochloride salts generally improve aqueous solubility. For example, 2-(trifluoromethyl)piperidine HCl is stored at 2–8°C to maintain stability, similar to 3-(2-methylphenoxy)piperidine HCl .
  • Thermal Stability : Decomposition products include hydrogen bromide gas and carbon oxides under fire conditions, consistent with other halogenated piperidines .

Biological Activity

2-(Trifluoromethyl)piperidine hydrochloride is a compound of increasing interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₁ClF₃N, with a molecular weight of approximately 189.61 g/mol. It appears as a white crystalline solid with a melting point of 220 °C, at which it decomposes when dissolved in water. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound's piperidine ring is known for its nucleophilic properties, which allow it to participate in substitution reactions that can modify biological activity through structural changes. Moreover, studies suggest that it may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Biological Activities

Recent studies have highlighted several potential biological activities associated with this compound:

  • Antimicrobial Activity : The compound has been evaluated for its efficacy against various pathogens, including Mycobacterium tuberculosis. In high-throughput screening tests, certain analogs exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) lower than 20 µM .
  • Cytotoxicity : Research indicates that some derivatives of this compound may possess cytotoxic properties against cancer cell lines. For instance, compounds structurally related to this compound have shown promising antiproliferative activity in preclinical models .
  • Pharmacological Potential : The unique trifluoromethyl substituent may enhance the compound's interaction with biological systems, making it a valuable scaffold in drug discovery. Its structural characteristics suggest potential applications in treating various diseases, including cancer and infectious diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antitubercular Screening : A study involving a diverse chemical library identified several compounds with significant antitubercular activity. Among these, derivatives containing the trifluoromethyl group were noted for their potency against Mycobacterium tuberculosis .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may inhibit specific enzymes or modulate receptor activity, contributing to its observed biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-(Trifluoromethyl)phenylpiperidine hydrochlorideC₁₂H₁₅ClF₃NContains a phenyl group; used in analgesics
2-[2-(Trifluoromethyl)phenyl]piperidineC₁₂H₁₅F₃NSubstituted phenyl group enhances lipophilicity
4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidineC₁₄H₁₉ClF₃NOContains an ether linkage; utilized in pharmaceuticals

The presence of the trifluoromethyl group distinguishes these compounds by enhancing their lipophilicity and metabolic stability, which are critical for their biological activities .

Q & A

Q. What are the optimized synthetic routes for enantioselective synthesis of 2-(trifluoromethyl)piperidine hydrochloride?

The enantioselective synthesis typically involves iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides. Key steps include:

  • Catalyst selection : Iridium complexes with chiral ligands (e.g., phosphine or N-heterocyclic carbene ligands) to achieve high enantiomeric excess (ee).
  • Reaction conditions : Hydrogen gas at 50–100 psi, temperatures between 25–80°C, and polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
  • Post-reaction processing : Acidic workup with HCl to isolate the hydrochloride salt .
  • Validation : Chiral HPLC or NMR with chiral shift reagents to confirm ee >98% .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H, 13^{13}C, and 19^{19}F NMR to confirm substituent positions and trifluoromethyl group integration. 19^{19}F NMR is critical for detecting CF3_3 environmental shifts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (153.15 g/mol for the free base) and isotopic patterns .
  • X-ray Crystallography : For absolute stereochemistry determination if single crystals are obtainable .
  • Purity assessment : HPLC with UV detection (λ = 210–254 nm) and C18 columns; purity >95% is acceptable for most biological assays .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved safety goggles. Use NIOSH-certified respirators (P95) if aerosolization is possible .
  • Storage : Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) to prevent moisture absorption .
  • Spill management : Neutralize with sodium bicarbonate, collect residues in chemical waste containers, and avoid water flushing .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

The CF3_3 group enhances metabolic stability and membrane permeability via:

  • Electron-withdrawing effects : Reduces basicity of the piperidine nitrogen (pKa modulation), decreasing hepatic first-pass metabolism .
  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving blood-brain barrier penetration in CNS-targeted studies .
  • In vitro validation : Use Caco-2 cell monolayers to measure apparent permeability (Papp_{app}) and cytochrome P450 inhibition assays .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Discrepancy source : Variability in impurity profiles (e.g., residual catalysts or byproducts).
  • Mitigation :
    • Analytical rigor : Quantify impurities via LC-MS and compare batches.
    • In vitro testing : Perform MTT assays on HepG2 cells to assess acute cytotoxicity (IC50_{50}) and genotoxicity via Ames test .
    • Cross-reference SDS : Prioritize data from peer-reviewed studies over supplier-provided SDS, which may lack granularity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs or ion channels). The CF3_3 group’s stereoelectronic effects can alter binding pocket interactions .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds and hydrophobic contacts .
  • Validation : Compare predictions with experimental IC50_{50} values from radioligand binding assays .

Q. What methodologies optimize the compound’s stability under physiological conditions?

  • pH stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–10). The hydrochloride salt form improves aqueous solubility but may hydrolyze in alkaline conditions .
  • Light sensitivity : Use amber glassware and UV-vis spectroscopy to monitor photodegradation products .
  • Formulation strategies : Encapsulate in PEGylated liposomes or cyclodextrins to enhance plasma half-life .

Methodological Best Practices

  • Synthetic reproducibility : Document catalyst lot numbers and solvent drying methods (e.g., molecular sieves for THF) .
  • Data interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignments in crowded spectra .
  • Ethical compliance : Adhere to institutional guidelines for disposal (e.g., incineration via licensed waste handlers) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)piperidine hydrochloride
Reactant of Route 2
2-(Trifluoromethyl)piperidine hydrochloride

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